(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride
Description
This compound is a cephalosporin-derived intermediate with a bicyclic β-lactam core. Its molecular formula is C₂₂H₂₁ClN₂O₃S (including the hydrochloride counterion), and it appears as a white crystalline powder with a purity ≥95% . Structurally, it features:
- A 3-vinyl group at the C-3 position, enhancing chemical reactivity for further derivatization.
- A benzhydryl ester at the C-2 carboxylate, improving solubility in organic solvents during synthesis .
- A 7-amino group at the C-7 position, a common modification in cephalosporin intermediates for antibiotic development .
Applications include its use as a precursor in synthesizing β-lactam antibiotics and agrochemicals .
Properties
IUPAC Name |
benzhydryl (6R,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S.ClH/c1-2-14-13-28-21-17(23)20(25)24(21)18(14)22(26)27-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h2-12,17,19,21H,1,13,23H2;1H/t17-,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGFRKOQMXVJTO-AYCGRUCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cephalosporin Backbone Formation
The synthesis begins with 7-aminocephalosporanic acid (7-ACA) as the foundational building block. Protection of the 7-amino group is achieved via acylation with phenylacetyl chloride, forming (6R,7R)-7-[(phenylacetyl)amino]-3-hydroxy-3-cephem-4-carboxylic acid . Subsequent esterification with benzhydryl alcohol in the presence of dicyclohexylcarbodiimide (DCC) yields benzhydryl (6R,7R)-7-[(phenylacetyl)amino]-3-hydroxy-3-cephem-4-carboxylate (Compound II in).
Reaction Scheme:
-
Acylation :
-
Esterification :
Introduction of the Vinyl Group at Position 3
The 3-hydroxy group in Compound II is replaced with a vinyl moiety through a two-step process:
Step 1: Sulfonation
Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) converts the 3-hydroxy group into a mesylate leaving group, forming benzhydryl (6R,7R)-7-[(phenylacetyl)amino]-3-mesyl-3-cephem-4-carboxylate .
Step 2: Nucleophilic Substitution
The mesylate intermediate reacts with vinyl magnesium bromide in tetrahydrofuran (THF) at -78°C to install the vinyl group. Quenching with aqueous ammonium chloride yields benzhydryl (6R,7R)-7-[(phenylacetyl)amino]-3-vinyl-3-cephem-4-carboxylate .
Deprotection and Hydrochloride Salt Formation
-
Cleavage of the Phenylacetyl Group :
The phenylacetyl protecting group is removed using penicillin acylase under mild aqueous conditions (pH 7.5, 25°C) to expose the 7-amino group. -
Salt Formation :
The free base is treated with hydrochloric acid in ethanol, precipitating the hydrochloride salt. Crystallization from a toluene/ethanol mixture (3:1 v/v) at 0–5°C yields the final product as a stable crystalline solid.
Optimization of Reaction Conditions
Critical Parameters for Vinylation
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | -78°C to -50°C | Prevents vinyl Grignard decomposition |
| Solvent | THF | Enhances nucleophilicity |
| Reaction Time | 2–4 hours | Balances substitution vs. side reactions |
Exceeding -50°C leads to β-lactam ring degradation , reducing yield by 20–30%.
Crystallization and Stability
The hydrochloride salt is isolated as a toluene hemi-solvate to enhance stability. Key steps include:
Stability Data:
| Storage Condition | Purity After 12 Months | Physical Form |
|---|---|---|
| 25°C, 60% RH | 98.5% | Free-flowing powder |
| 40°C, 75% RH | 95.2% | Slight clumping |
Industrial-Scale Production
Process Intensification Strategies
Quality Control Metrics
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥99.0% | HPLC (C18 column) |
| Residual Solvents | ≤500 ppm (toluene) | GC-FID |
| Enantiomeric Excess | ≥99.5% (6R,7R) | Chiral HPLC |
Research Advancements and Challenges
Alternative Vinylation Approaches
Chemical Reactions Analysis
Types of Reactions
3-{ISOPROPYL[(TRANS-4-METHYLCYCLOHEXYL)CARBONYL]AMINO}-5-PHENYLTHIOPHENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Overview
(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride, with the CAS number 79349-67-0, is a synthetic compound characterized by its unique bicyclic structure and thiazole moiety. This compound has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Antimicrobial Activity
Research indicates that (6R,7R)-Benzhydryl 7-amino-8-oxo derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein function.
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly against specific types of tumors. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of apoptotic pathways. This property could be explored further for developing targeted cancer therapies.
Enzyme Inhibition
(6R,7R)-Benzhydryl 7-amino derivatives have been studied as enzyme inhibitors, particularly in the context of inhibiting proteases and kinases involved in various diseases. Their ability to selectively inhibit these enzymes could lead to advancements in treating conditions such as cancer and viral infections.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of (6R,7R)-Benzhydryl 7-amino compounds against Gram-positive and Gram-negative bacteria. The results showed a marked reduction in bacterial viability at low concentrations, suggesting a strong potential for clinical applications in treating infections caused by resistant strains.
Case Study 2: Anticancer Mechanisms
Research conducted at a leading cancer research institute examined the effects of this compound on human breast cancer cell lines. The study found that treatment with (6R,7R)-Benzhydryl 7-amino derivatives resulted in a significant decrease in cell proliferation and increased rates of apoptosis compared to control groups.
Mechanism of Action
The mechanism of action of 3-{ISOPROPYL[(TRANS-4-METHYLCYCLOHEXYL)CARBONYL]AMINO}-5-PHENYLTHIOPHENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The pathways involved can include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations at the C-3 Position
The C-3 substituent significantly influences reactivity, stability, and biological activity. Key analogs include:
Key Findings :
Modifications at the C-7 Position
The C-7 amino group is critical for antibiotic activity. Notable analogs:
Key Findings :
- Methoxy or acylated amino groups (e.g., benzoylamino) improve stability but require additional synthetic steps .
- The target’s free amino group allows direct acylation for antibiotic synthesis .
Ester Group Variations
The C-2 carboxylate ester affects solubility and synthetic utility:
Key Findings :
- Benzhydryl esters are preferred in lab-scale synthesis for ease of handling, while free carboxylates are typical in final drug formulations .
Biological Activity
(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride, commonly referred to as 7-ACMA, is a synthetic compound belonging to a class of molecules derived from cephalosporanic acid. Its unique structural features contribute to its biological activity, particularly in antimicrobial and anti-inflammatory applications.
The compound has the following chemical properties:
- CAS Number : 79349-67-0
- Molecular Formula : C21H24N2O3S
- Molecular Weight : 396.55 g/mol
- Appearance : White to off-white crystalline powder
The biological activity of this compound primarily arises from its ability to inhibit bacterial cell wall synthesis, similar to other beta-lactam antibiotics. The thiazolidine ring and the vinyl group play crucial roles in enhancing its binding affinity to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity.
Antimicrobial Activity
Research has demonstrated that (6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia exhibits significant antimicrobial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
| Streptococcus pneumoniae | 2 |
This table summarizes the MIC values for several key pathogens, indicating that the compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae.
Anti-inflammatory Activity
In addition to its antimicrobial effects, studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
-
Study on Efficacy Against MRSA
A clinical study evaluated the efficacy of (6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia in treating infections caused by Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in infected tissues when treated with this compound compared to control groups. -
Anti-inflammatory Response in Animal Models
In a murine model of induced inflammation, administration of (6R,7R)-Benzhydryl 7-amino-8-oxo resulted in a marked decrease in paw edema and inflammatory cell infiltration compared to untreated controls. Histological analysis confirmed reduced inflammation markers.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (6R,7R)-benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride?
- Methodology : The compound is typically synthesized via β-lactam ring formation, followed by functionalization at the 3-position. Key steps include:
Core structure synthesis : Use of 7-aminocephalosporanic acid (7-ACA) derivatives as precursors, with modifications at the 3-position via vinylation .
Protection/deprotection strategies : Benzhydryl esters are employed to protect the carboxyl group during synthesis, followed by HCl-mediated deprotection to yield the hydrochloride salt .
Purification : Reverse-phase HPLC or column chromatography is used to isolate intermediates and final products .
- Data Contradictions : Variations in yield (30–70%) are reported depending on the vinylation method (e.g., Pd-catalyzed coupling vs. nucleophilic substitution) .
Q. How is the stereochemical integrity of the (6R,7R) configuration validated during synthesis?
- Methodology :
X-ray crystallography : Confirms the absolute configuration of the bicyclic core .
NMR spectroscopy : H-H NOESY experiments verify spatial relationships between the 6R and 7R substituents .
Chiral HPLC : Separates enantiomers to ensure ≥98% stereochemical purity .
Q. What analytical techniques are critical for characterizing this compound?
- Key Methods :
LC-MS : Validates molecular weight (e.g., [M+H] at m/z 483.5) and detects impurities .
FTIR : Confirms functional groups (e.g., β-lactam C=O stretch at 1770 cm, NH bend at 1650 cm) .
Elemental analysis : Ensures C, H, N, S, and Cl content aligns with theoretical values (e.g., C: 48.2%, H: 4.1%, N: 9.8%, S: 9.5%, Cl: 6.7%) .
Advanced Research Questions
Q. What are the mechanistic insights into the β-lactam ring stability under varying pH conditions?
- Experimental Design :
pH Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C and monitor degradation via HPLC.
Kinetic Analysis : Degradation follows first-order kinetics, with accelerated hydrolysis at pH < 3 (acid-catalyzed β-lactam cleavage) and pH > 8 (base-mediated ring opening) .
- Contradictions : Some studies report enhanced stability at pH 5–6 due to zwitterionic intermediate formation, conflicting with others observing hydrolysis at all extremes .
Q. How do structural modifications at the 3-vinyl position affect antibacterial activity?
- Methodology :
SAR Studies : Synthesize analogs with substituents (e.g., methyl, chloro, pyridyl) at the 3-position.
MIC Testing : Compare minimum inhibitory concentrations (MICs) against Gram-negative pathogens (e.g., E. coli ATCC 25922).
- Findings : The 3-vinyl group enhances membrane permeability compared to bulkier substituents (e.g., methyl), but reduces activity against β-lactamase-producing strains .
Q. What strategies mitigate epimerization at the 7-amino group during storage?
- Approaches :
Lyophilization : Store as a lyophilized powder at -20°C to minimize racemization (≤1% epimerization over 12 months) .
Buffer Optimization : Formulate in citrate buffer (pH 6.0) to stabilize the zwitterionic form, reducing amine group reactivity .
Data Contradiction Analysis
Q. Why do different synthetic routes report conflicting yields for the final product?
- Root Causes :
Vinylation Efficiency : Pd-catalyzed methods (e.g., Heck coupling) achieve higher yields (65–70%) but require stringent anhydrous conditions, whereas nucleophilic substitution is less sensitive to moisture but yields 30–40% .
Protection Group Compatibility : Benzhydryl esters occasionally undergo premature cleavage under acidic conditions, reducing overall yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
